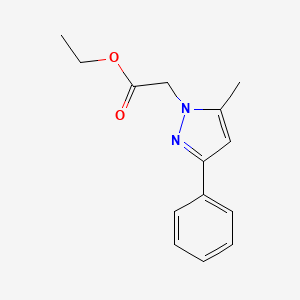
Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-methyl-3-phenyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate can undergo oxidation reactions to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-methyl-1-phenyl-1H-pyrazol-1-yl)acetate
- Ethyl 2-(5-phenyl-1H-pyrazol-1-yl)acetate
- Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate
Uniqueness
Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate is unique due to the presence of both a methyl and a phenyl group on the pyrazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is C13H15N3O2, with a molecular weight of approximately 245.28 g/mol. Its unique structure enhances lipophilicity and biological activity, making it a candidate for further research in pharmaceutical applications.
Biological Activities
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating bacterial infections .
2. Anti-inflammatory Effects
The compound has shown promise in inhibiting inflammatory responses. In vitro assays have indicated that it may modulate the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis .
3. Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and gastric cancers. The mechanism involves the induction of apoptosis and disruption of cell proliferation pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as dihydroorotate dehydrogenase (DHODH) .
- Receptor Modulation : It has been suggested that the pyrazole moiety can interact with various receptors, influencing signaling pathways related to cell growth and survival .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the effects of this compound on HER2-overexpressing breast cancer cells. The results showed significant inhibition of cell proliferation, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the downregulation of HER2 signaling pathways, suggesting its potential as a therapeutic option for resistant cancer forms .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazole Ring : The initial step includes cyclocondensation reactions involving appropriate hydrazones and ketones.
- Esterification : The resultant pyrazole derivative is then esterified using ethyl acetate under acidic conditions to yield the final product.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-3-phenylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)10-16-11(2)9-13(15-16)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
CTFBYPHBFJAHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















